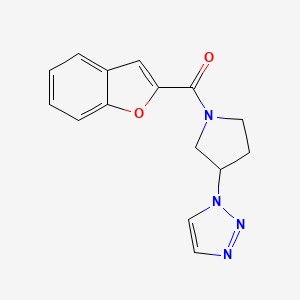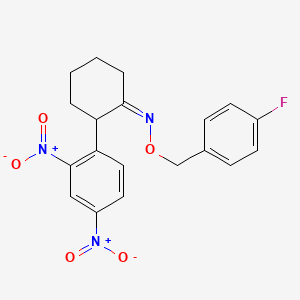
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime is a complex organic compound with the molecular formula C19H18FN3O5 This compound is characterized by the presence of a cyclohexanone core substituted with a 2,4-dinitrophenyl group and an O-(4-fluorobenzyl)oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime typically involves multiple steps:
Formation of 2,4-dinitrophenylhydrazone: Cyclohexanone reacts with 2,4-dinitrophenylhydrazine under acidic conditions to form 2,4-dinitrophenylhydrazone.
Oxime Formation: The hydrazone is then treated with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
Fluorobenzylation: Finally, the oxime is reacted with 4-fluorobenzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Results in substituted oxime derivatives.
Scientific Research Applications
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the nitro and fluorobenzyl groups enhances its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrophenylhydrazine: A precursor in the synthesis of the compound.
Cyclohexanone oxime: A simpler oxime derivative.
4-fluorobenzyl chloride: A reagent used in the synthesis.
Uniqueness
2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and fluorobenzyl groups makes it a versatile compound for various applications .
Properties
CAS No. |
478249-72-8 |
|---|---|
Molecular Formula |
C19H18FN3O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine |
InChI |
InChI=1S/C19H18FN3O5/c20-14-7-5-13(6-8-14)12-28-21-18-4-2-1-3-16(18)17-10-9-15(22(24)25)11-19(17)23(26)27/h5-11,16H,1-4,12H2 |
InChI Key |
YVLYOZLSBBAAJJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=NOCC2=CC=C(C=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CCC(=NOCC2=CC=C(C=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)
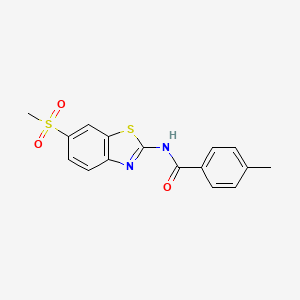
![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)
![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)
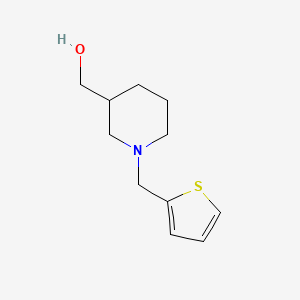
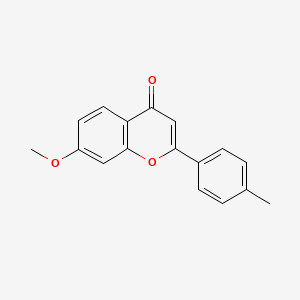

![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)

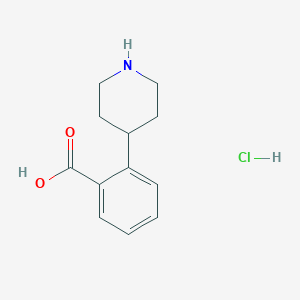
![6-chloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2394841.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2394842.png)
